(S)-Viloxazina Clorhidrato

Descripción general

Descripción

(S)-Viloxazine Hydrochloride is a chemical compound known for its pharmacological properties, particularly as a norepinephrine reuptake inhibitor. It has been used in the treatment of attention deficit hyperactivity disorder and depression. The compound is the hydrochloride salt form of (S)-Viloxazine, which enhances its solubility and stability.

Aplicaciones Científicas De Investigación

(S)-Viloxazine Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the reactivity of oxazine derivatives.

Biology: The compound is studied for its effects on neurotransmitter systems.

Medicine: It is used in clinical research for the treatment of attention deficit hyperactivity disorder and depression.

Industry: The compound’s stability and solubility make it useful in pharmaceutical formulations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Viloxazine Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor.

Cyclization: The precursor undergoes cyclization to form the oxazine ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of (S)-Viloxazine Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Viloxazine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The oxazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the oxazine ring.

Mecanismo De Acción

The mechanism of action of (S)-Viloxazine Hydrochloride involves the inhibition of norepinephrine reuptake. This increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound primarily targets norepinephrine transporters and modulates the activity of adrenergic pathways.

Comparación Con Compuestos Similares

Atomoxetine Hydrochloride: Another norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.

Reboxetine Mesylate: A selective norepinephrine reuptake inhibitor used for depression.

Uniqueness: (S)-Viloxazine Hydrochloride is unique due to its specific chiral configuration, which contributes to its pharmacological profile. Its oxazine ring structure also differentiates it from other norepinephrine reuptake inhibitors, providing distinct chemical and biological properties.

Actividad Biológica

(S)-Viloxazine hydrochloride is a pharmacologically active compound primarily recognized for its role as a selective norepinephrine reuptake inhibitor (sNRI). This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Pharmacodynamics

(S)-Viloxazine exhibits a complex pharmacological profile characterized by its action on various neurotransmitter systems:

- Norepinephrine Transporter (NET) Inhibition : The compound demonstrates significant affinity for the norepinephrine transporter, with an IC50 value of approximately 0.26 µM, indicating potent inhibition of norepinephrine reuptake. This action is believed to enhance norepinephrine levels in key brain regions such as the prefrontal cortex and amygdala .

- Serotonin Transporter (SERT) Interaction : While viloxazine shows weaker affinity for SERT (IC50 = 257 µM), it has been reported to increase serotonin levels in the prefrontal cortex through complex mechanisms involving serotonin receptor modulation .

- Receptor Activity : Viloxazine acts as an agonist at the 5-HT2C receptor (EC50 = 32.0 µM) and an antagonist at the 5-HT2B receptor (IC50 = 27.0 µM), contributing to its therapeutic profile in managing attention-deficit/hyperactivity disorder (ADHD) and potentially depression .

Pharmacokinetics

The pharmacokinetic properties of (S)-Viloxazine are crucial for understanding its therapeutic application:

- Absorption : The extended-release formulation has a bioavailability of approximately 88%, with peak plasma concentrations occurring around 5 hours post-administration. Food intake can affect absorption rates, particularly high-fat meals which delay peak levels .

- Distribution : Plasma protein binding ranges from 76% to 82%, indicating significant distribution within the body. Notably, children exhibit higher plasma levels compared to adolescents .

- Metabolism and Elimination : The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6. Approximately 90% of the drug is excreted via urine within 24 hours, with a half-life of about 7 hours for the extended-release formulation .

Clinical Implications

(S)-Viloxazine has gained attention for its application in treating ADHD, particularly in pediatric populations. The FDA approved its use in April 2021 based on clinical trials demonstrating efficacy and safety.

Case Studies

A review of clinical studies reveals various outcomes associated with viloxazine treatment:

| Study | Population | Dosage | Duration | Outcomes |

|---|---|---|---|---|

| Merskey et al., 1974 | Drug-resistant depression | 150-300 mg | ≤168 days | 8/20 reported adverse events (AEs) |

| Milovanovic et al., 1974 | Chronic endogenous depression | 150-300 mg | ≤60 days | Most common AE: nausea |

| Roelandts et al., 1974 | Depressed outpatients | 200-300 mg | ≤63 days | Withdrawals due to AEs: nausea, anxiety |

| Delteil et al., 1975 | Depressive disorders | 150-600 mg | ≤13 months | Well tolerated |

| Gorceix et al., 1975 | Depressive disorders | 200-400 mg | Mean 67 days | No withdrawals due to AEs |

These studies indicate that while viloxazine is generally well-tolerated, some patients experience side effects such as nausea and anxiety.

Propiedades

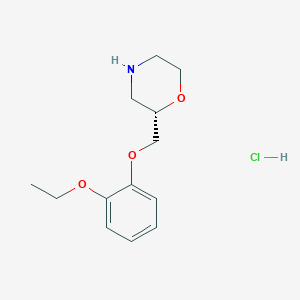

IUPAC Name |

(2S)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOCKFVCMLCPTP-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481331 | |

| Record name | (S)-Viloxazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56287-61-7 | |

| Record name | (S)-Viloxazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.